molecular formula C19H18ClN3O4 B5596762 3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide

3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide

Cat. No. B5596762
M. Wt: 387.8 g/mol
InChI Key: OKFNAMKXBZQTFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and characterization of complex benzamide derivatives, including those with chloro, methoxy, and oxadiazole groups, are of significant interest due to their diverse potential applications in medicinal chemistry and material science. These compounds often exhibit unique chemical and physical properties that can be harnessed for various purposes.

Synthesis Analysis

The synthesis of complex benzamide derivatives typically involves multi-step organic reactions, starting from simple precursors. For instance, compounds with benzamide functionality, such as N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, have been synthesized using tritium/hydrogen exchange with an organoiridium catalyst (Crabtree's catalyst), showcasing the chemical versatility of benzamides (Yang Hong et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, has been conducted through acylation reactions followed by characterization using NMR, elemental analysis, and X-ray crystallography. Such analyses reveal the influence of intermolecular interactions on molecular geometry and provide insights into the stability and reactivity of the compound (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical properties of benzamide derivatives can vary significantly based on their functional groups. For example, the introduction of chloro and methoxy groups can influence the electronic properties and reactivity patterns of these compounds. Studies on similar compounds, such as the synthesis and bioactivity of oxadiazole derivatives, highlight the potential of these molecules for antiproliferative activities, demonstrating the importance of chemical modifications in tailoring biological activity (Linhong Jin et al., 2006).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are often determined by the molecular structure and intermolecular forces present in the compound. For instance, crystal structure analysis provides valuable information on the stability and solubility of these compounds (Isuru R. Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzamide derivatives can be significantly altered by the introduction of different substituents. Studies involving DFT calculations and experimental analyses have been conducted to understand the electronic structure, reactivity, and interaction of these compounds with biological targets, providing insights into their potential applications in drug design and material science (Nuha Wazzan et al., 2016).

properties

IUPAC Name

3-chloro-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-11-4-5-13(8-14(11)20)19(24)21-10-17-22-18(23-27-17)12-6-7-15(25-2)16(9-12)26-3/h4-9H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFNAMKXBZQTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.